2,2-Dibromo-1,3-propanediol
Description
2,2-Dibromo-1,3-propanediol (C₃H₆Br₂O₂) is a brominated diol characterized by two bromine atoms attached to the central carbon of the 1,3-propanediol backbone. Brominated diols are typically used as intermediates in organic synthesis, flame retardants, or antimicrobial agents due to their reactive hydroxyl and halogen groups .
Properties
CAS No. |
62787-09-1 |
|---|---|
Molecular Formula |
C3H6Br2O2 |
Molecular Weight |
233.89 g/mol |
IUPAC Name |
2,2-dibromopropane-1,3-diol |
InChI |
InChI=1S/C3H6Br2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 |
InChI Key |
QHRLILANWUCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Catalytic and Solvent Considerations
The role of solvents and catalysts in bromination reactions is exemplified by the synthesis of 2,2-dibromo-2-malonamidenitrile, where malonamidenitrile undergoes bromination using liquid bromine and hydrogen peroxide. This reaction proceeds at mild temperatures (15–45°C) with a solvent system comprising water or filtrate. The molar ratio of malonamidenitrile to bromine (1:1.1–1.3) ensures selective dibromination, while hydrogen peroxide facilitates oxidation. Transposing these conditions to 1,3-propanediol would necessitate evaluating the reactivity of primary hydroxyl groups toward electrophilic bromine and the stability of intermediate bromohydrins.
Reaction Optimization and Yield Enhancement
Optimizing reaction parameters is essential for maximizing yield and purity. For instance, in the preparation of tribromonitromethane, maintaining a reaction temperature of 30–40°C and a sodium hydroxide-to-nitromethane molar ratio of 3:1 ensures efficient bromine incorporation. Similarly, incremental addition of bromine and rigorous pH control mitigate side reactions such as oxidation or debromination. Table 1 summarizes key reaction parameters from analogous syntheses:
Table 1. Comparative Analysis of Bromination Methods for Related Diols
Mechanistic Insights and Pathway Design
The electrophilic substitution mechanism dominates bromination reactions in diols. In aqueous basic conditions, bromine generates hypobromous acid (HOBr), which acts as an electrophile, attacking hydroxyl-oxygen atoms to form bromohydrin intermediates. Subsequent elimination of water or further bromination could yield the dibrominated product. For 1,3-propanediol, steric and electronic factors may favor bromination at the central carbon, necessitating precise control over reaction kinetics and intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various brominated and hydroxylated derivatives, which have applications in different fields .
Scientific Research Applications
2,2-Dibromo-1,3-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1,3-propanediol involves its interaction with biological molecules. It has been shown to cause mutations in certain bacterial strains in the presence of metabolic activation, indicating its potential genotoxic effects . The compound can bind to DNA, leading to oxidative damage and other cellular effects .
Comparison with Similar Compounds
2-Bromo-1,3-Propanediol
- Molecular Formula : C₃H₇BrO₂ (vs. C₃H₆Br₂O₂ for the dibromo analog)
- Key Differences :
- Contains a single bromine atom at the C2 position, reducing steric hindrance and molecular weight (154.99 g/mol vs. ~233.83 g/mol for dibromo derivative).
- Higher solubility in polar solvents due to reduced halogen content.
- Applications: Intermediate in synthesizing brominated flame retardants or pharmaceuticals .
2-Bromo-2-Nitro-1,3-Propanediol (Bronopol)
- Molecular Formula: C₃H₆BrNO₄
- Key Differences: Addition of a nitro group (-NO₂) at C2 enhances antimicrobial activity. Stability: Nitro groups may increase reactivity under acidic or thermal conditions. Applications: Broad-spectrum biocide in cosmetics and industrial formulations .
2-Amino-1,3-Propanediol (Serinol)
- Molecular Formula: C₃H₉NO₂
- Key Differences: Replacement of bromine with an amino group (-NH₂) alters polarity and hydrogen-bonding capacity. Higher water solubility and biocompatibility. Applications: Precursor for antibiotics (e.g., chloramphenicol), X-ray contrast agents, and sphingolipid synthesis .
2,2-Dimethyl-1,3-Propanediol (Neopentyl Glycol)
- Molecular Formula : C₅H₁₂O₂
- Key Differences :
Physicochemical and Functional Comparisons
Table 1: Key Properties of 1,3-Propanediol Derivatives
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2,2-Dibromo-1,3-propanediol | ~233.83 | Likely low in water | -Br, -OH | Antimicrobial agents, synthesis |
| 2-Bromo-1,3-propanediol | 154.99 | Moderate in polar solvents | -Br, -OH | Flame retardants, intermediates |
| Bronopol | 199.99 | High in organics | -Br, -NO₂, -OH | Biocides, preservatives |
| Serinol | 91.11 | High in water | -NH₂, -OH | Pharmaceuticals, biochemicals |
| Neopentyl glycol | 104.15 | Low in water | -CH₃, -OH | Polymers, coatings |
Table 2: Stability and Reactivity Trends
| Compound | Thermal Stability | Reactivity with Nucleophiles | Environmental Persistence |
|---|---|---|---|
| This compound | Moderate | High (Br substitution) | Likely persistent |
| Bronopol | Low (decomposes) | High (NO₂ and Br reactivity) | Moderate |
| Serinol | High | Low (stable amino group) | Low |
| Neopentyl glycol | Very high | Low | High |
Q & A
Basic: What synthetic strategies are effective for preparing brominated 1,3-propanediol derivatives, and how can reaction parameters be optimized?
Answer:
Brominated 1,3-propanediol derivatives (e.g., 2-bromo-2-nitro-1,3-propanediol, Bronopol) are typically synthesized via nucleophilic substitution or Henry reactions. For example, Bronopol derivatives are prepared by reacting dinitromethane precursors with brominating agents under controlled conditions . Key optimization parameters include:
- Solvent system : Toluene-hexane mixtures (2:5 ratio) for purification via preparative thin-layer chromatography (TLC) on Al₂O₃ .
- Catalyst selection : Acidic or basic catalysts to modulate reaction rates and yields.
- Temperature control : Reactions often require reflux conditions (e.g., 50–55°C for acetylenide substitutions) .
Experimental design should include iterative testing of molar ratios (e.g., alcohol-to-substrate ratios) to balance yield and cost .
Advanced: How can conflicting toxicity data for brominated 1,3-propanediol derivatives be resolved during safety evaluations?
Answer:
Discrepancies in toxicity data (e.g., acute vs. chronic effects) require multi-source validation:
- Database integration : Cross-reference PubMed, ECHA, OECD SIDS, and NTP databases to identify consensus thresholds .
- Mechanistic studies : Differentiate between self-produced vs. externally added compound toxicity (e.g., butyric acid in microbial systems shows higher toxicity when produced in situ) .
- Dose-response modeling : Use mathematical models to account for inhibitory effects, such as substrate or product inhibition in fermentation .
Documentation of purity levels (≥98% GC) and storage conditions (2–8°C) is critical to avoid confounding variables .
Basic: Which spectroscopic methods are optimal for characterizing brominated 1,3-propanediol derivatives?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., -NO₂ at ~1540 cm⁻¹, -Br at ~600 cm⁻¹) .
- UV-Vis spectroscopy : Detects conjugated systems in acetylenide derivatives (e.g., absorption peaks at 250–300 nm) .
- NMR : Resolves structural isomers (e.g., ¹³C NMR for distinguishing methyl vs. ethyl substituents) .
For quantification, gas chromatography (GC) with flame ionization detection achieves <3.21% relative standard deviation in related diols .
Advanced: How can intrachain segregation in polymers derived from brominated 1,3-propanediol be controlled for nanomaterial design?
Answer:
Brominated diols (e.g., 2-propargyl-1,3-propanediol) form polyesters with alkylene and fluoroalkyl segments. To manage segregation:
- Chain folding : Design monomers with alternating polar/nonpolar groups to enforce zigzag folding .
- Thermal analysis : Use DSC to identify dual melting points (e.g., HC domains at ~50°C, FC domains at ~100°C) .
- Morphological studies : SAXS and TEM reveal lamellar spacing (e.g., 10–20 nm interlamellar distances) .
Optimize polymerization conditions (e.g., solvent polarity, stoichiometry) to stabilize smectic mesophases between melting transitions.
Basic: What experimental protocols ensure safe handling of brominated 1,3-propanediol derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, masks, and protective eyewear are mandatory due to acute oral toxicity (Category 3) .
- Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (WGK 3 hazard level) .
Advanced: What computational approaches complement experimental data in studying brominated diol reactivity?
Answer:
- DFT calculations : Model reaction pathways (e.g., bromine substitution energetics) to predict regioselectivity .
- Artificial neural networks (ANNs) : Optimize microbial bioprocesses for diol production (e.g., Citrobacter freundii growth models) .
- Molecular dynamics (MD) : Simulate polymer chain folding and domain segregation in silico .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
